(S)-5-methyl-1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-amine
Description
Properties
Molecular Formula |
C8H13N3O |
|---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
5-methyl-1-[(3R)-oxolan-3-yl]pyrazol-4-amine |
InChI |
InChI=1S/C8H13N3O/c1-6-8(9)4-10-11(6)7-2-3-12-5-7/h4,7H,2-3,5,9H2,1H3/t7-/m1/s1 |
InChI Key |
VCHJIYGWBCJHGW-SSDOTTSWSA-N |
Isomeric SMILES |
CC1=C(C=NN1[C@@H]2CCOC2)N |
Canonical SMILES |
CC1=C(C=NN1C2CCOC2)N |
Origin of Product |
United States |
Preparation Methods
Cyclization and Functionalization
The pyrazole core can be synthesized using phenylhydrazine and ethyl acetoacetate derivatives under acidic or neutral conditions. Subsequent functionalization introduces substituents like methyl and tetrahydrofuran groups in a controlled manner.
Chiral Synthesis
Chirality is introduced either through:
- Chiral Catalysts : Transition metal complexes with chiral ligands are used to ensure stereoselectivity during key bond-forming steps.
- Chiral Resolution : Racemic mixtures are resolved using chromatographic techniques or recrystallization with chiral resolving agents.
Reaction Conditions and Optimization
Solvent Selection
THF is commonly used as a solvent due to its ability to stabilize intermediates and facilitate nucleophilic substitution reactions.
Temperature Control
Reactions are typically carried out at controlled temperatures ranging from 0°C to room temperature to prevent side reactions and ensure high yields.
Catalysts
Enantioselective catalysts such as BINAP-Ru complexes or organocatalysts are employed for stereospecific transformations.
Challenges in Synthesis
- Achieving High Enantioselectivity :
- The synthesis requires precise control over reaction conditions to favor the (S)-enantiomer.
- Purity of Final Product :
- Impurities arising from incomplete reactions or side products need to be minimized through purification techniques such as recrystallization or chromatography.
Data Table: Key Reaction Steps and Conditions
| Step | Reactants/Conditions | Outcome |
|---|---|---|
| Pyrazole Core Formation | Phenylhydrazine + Ethyl Acetoacetate | Formation of pyrazole ring |
| Tetrahydrofuran Addition | Nucleophilic substitution in THF | Introduction of tetrahydrofuran group |
| Amination | Ammonia/amine derivatives + Catalyst | Amino group addition at C4 |
| Chiral Resolution | Chiral resolving agents | Isolation of (S)-enantiomer |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the pyrazole ring or the tetrahydrofuran moiety, resulting in the formation of dihydropyrazole or tetrahydrofuran derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where various substituents can be introduced to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of dihydropyrazole or tetrahydrofuran derivatives.
Substitution: Introduction of various functional groups, leading to modified pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (S)-5-methyl-1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand for enzymes or receptors, providing insights into the mechanisms of biological processes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (S)-5-methyl-1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Physicochemical Properties
- Solubility : The THF group in the target compound improves aqueous solubility compared to aromatic analogs (e.g., chlorophenyl or pyridinyl derivatives) .
- LogP : Estimated logP for the target compound is lower (~1.5) than chlorophenyl (logP ~2.8) or trifluoroethyl (logP ~2.2) analogs, due to THF’s polarity .
- Hydrogen Bonding : The amine group at position 4 participates in intramolecular H-bonding (N–H···N), stabilizing the pyrazole-pyrimidine conformation in the R-analog .
Crystallographic and Spectroscopic Data
- Target Compound: Expected to form monoclinic crystals (similar to R-analog: space group P21212, a=15.479 Å) with intramolecular H-bonds .
- Pyridinyl Analog : ¹H NMR (CDCl3) shows aromatic protons at δ 8.74 (d, J = 2.3 Hz) and δ 7.81 (ddd, J = 8.2 Hz) .
Biological Activity
(S)-5-methyl-1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-amine is a chiral compound that features a pyrazole ring and a tetrahydrofuran moiety. Its molecular formula is and it has garnered attention for its potential biological activities, particularly in medicinal chemistry. The enantiomeric specificity of this compound, particularly the (S)-configuration, is crucial for its biological interactions and therapeutic applications.
Structural Characteristics
The unique structural features of this compound contribute to its biological activity. The compound's design allows for specific interactions with biological macromolecules, which may influence enzyme and receptor activities.
| Property | Details |
|---|---|
| Molecular Weight | 167.21 g/mol |
| CAS Number | 2177258-98-7 |
| Molecular Formula | C8H13N3O |
Enzyme Interaction
Research indicates that this compound may act as a ligand for various enzymes and receptors. Preliminary studies suggest that it could modulate enzyme activity, potentially influencing pathways relevant to disease treatment. For example, compounds with similar structures have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens, indicating a potential role in anti-infective therapies .
Anticancer Potential
The compound has been implicated in anticancer research, with studies highlighting its ability to inhibit tubulin polymerization, which is critical for cancer cell division. This mechanism suggests that this compound could be effective in arresting the cell cycle in the G2/M phase, making it a candidate for further development as an anticancer agent .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, there are indications that this compound may exhibit anti-inflammatory effects. Similar pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha, which plays a significant role in inflammatory responses .
Case Studies
Several case studies have explored the biological activity of pyrazole derivatives, including this compound:
- Antimicrobial Activity : A study demonstrated that related pyrazole compounds exhibited sub-micromolar activity against Gram-positive bacteria, suggesting that this compound may have similar or enhanced efficacy .
- Cancer Cell Line Studies : Research involving cancer cell lines has shown that pyrazole derivatives can effectively inhibit cell proliferation at low micromolar concentrations, indicating potential therapeutic applications in oncology .
- Inflammation Models : In vivo studies have indicated that compounds structurally related to this compound can significantly reduce inflammation markers in animal models, supporting its potential use in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
